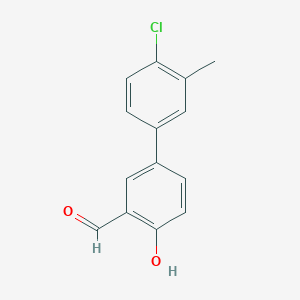
4-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloro-4-fluorophenyl)-2-formylphenol (95%) is a compound of interest in scientific research. It is a phenolic compound, which is a class of compounds containing a phenol group and a hydroxyl group. This compound has a wide range of applications in scientific research, including synthesis, drug development, and biochemistry.
Wissenschaftliche Forschungsanwendungen
4-(3-Chloro-4-fluorophenyl)-2-formylphenol (95%) has a number of scientific research applications. It is used in drug development as an intermediate in the synthesis of various pharmaceuticals. It is also used in the synthesis of a number of other organic compounds, such as dyes and pigments. In addition, it is used in the synthesis of polymers, and it is also used as a starting material for the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-2-formylphenol (95%) is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It is also believed to act as an antioxidant, which means it can protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-4-fluorophenyl)-2-formylphenol (95%) are not fully understood. However, it is believed to have anti-inflammatory, analgesic, and anticonvulsant effects. It is also believed to have anti-cancer properties, and it may be useful in the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-Chloro-4-fluorophenyl)-2-formylphenol (95%) for laboratory experiments include its low cost, ease of synthesis, and its wide range of applications. The main limitation is its low solubility in water, which can make it difficult to use in certain applications.
Zukünftige Richtungen
The future directions for 4-(3-Chloro-4-fluorophenyl)-2-formylphenol (95%) include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. In addition, research should be conducted into its potential uses in other areas, such as agriculture, food science, and biotechnology. Finally, further research should be conducted into its potential toxicity and its environmental impact.
Synthesemethoden
The synthesis of 4-(3-Chloro-4-fluorophenyl)-2-formylphenol (95%) is achieved by a two-step procedure. The first step involves the reaction of 2-chloro-4-fluorophenol with formaldehyde in the presence of a base catalyst, such as sodium hydroxide, to produce the desired product. The second step involves the removal of the formaldehyde by-product by distillation. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
Eigenschaften
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-6-9(1-3-12(11)15)8-2-4-13(17)10(5-8)7-16/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQGXFVWTBOZJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)Cl)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685212 |
Source


|
| Record name | 3'-Chloro-4'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-fluorophenyl)-2-formylphenol | |
CAS RN |
1111128-98-3 |
Source


|
| Record name | 3'-Chloro-4'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














